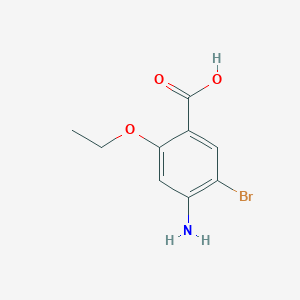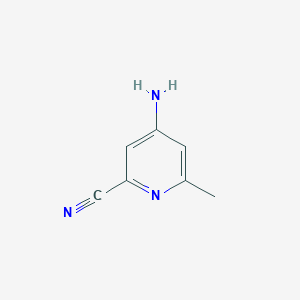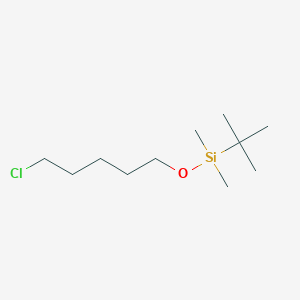
((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane
概要
説明
((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane: is an organosilicon compound with the molecular formula C11H25ClOSi. This compound is known for its versatility in various chemical reactions and its applications in scientific research. It is characterized by the presence of a chloropentyl group attached to a dimethyl-tert-butylsilane moiety, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane typically involves the reaction of 5-chloropentanol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
5-Chloropentanol+tert-Butyl(dimethyl)silyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified by distillation or chromatography to achieve high purity.
化学反応の分析
Types of Reactions: ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloropentyl group can lead to the formation of the corresponding pentyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The major product is the corresponding pentyl derivative.
科学的研究の応用
Chemistry: ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane is used as a protecting group for alcohols and amines in organic synthesis. It is also employed as an intermediate in the synthesis of more complex organosilicon compounds.
Biology: In biological research, this compound is used to modify biomolecules, enhancing their stability and solubility. It is also utilized in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable and biocompatible silicon-based compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. It is also employed in the manufacture of silicone-based materials.
作用機序
The mechanism of action of ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane involves the formation of stable silicon-oxygen bonds, which contribute to its stability and reactivity. The chloropentyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound’s ability to form stable silicon-based structures makes it valuable in various applications, including drug delivery and material science.
類似化合物との比較
- ((5-Chloropentyl)oxy)methylbenzene
- ((5-Chloropentyl)oxy)benzoic acid
- ((5-Chloropentyl)oxy)dimethylsilane
Comparison: ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the compound’s stability. This makes it more resistant to hydrolysis and oxidation compared to similar compounds. Additionally, the dimethylsilane moiety contributes to its versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
85514-44-9 |
|---|---|
分子式 |
C11H25ClOSi |
分子量 |
236.85 g/mol |
IUPAC名 |
tert-butyl-(5-chloropentoxy)-dimethylsilane |
InChI |
InChI=1S/C11H25ClOSi/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-10H2,1-5H3 |
InChIキー |
NMBHLHINPZVQIR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCl |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


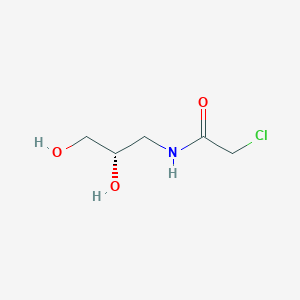



![N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B3057758.png)

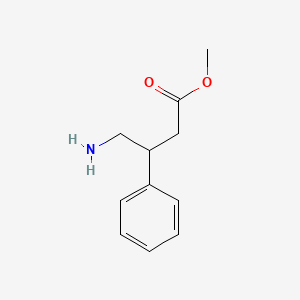
![Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-](/img/structure/B3057763.png)
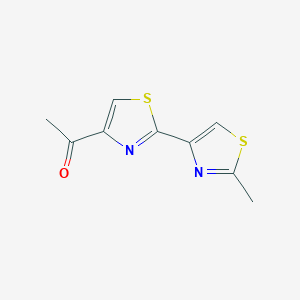
![5-bromoimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B3057765.png)
